Levolansoprazole

Description

Properties

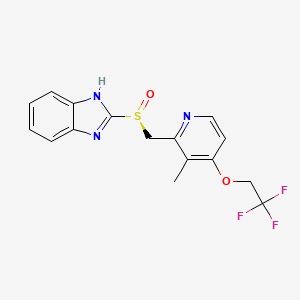

IUPAC Name |

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160706 | |

| Record name | Levolansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138530-95-7 | |

| Record name | Levolansoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levolansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chiral Synthesis and Purification of Levolansoprazole: An In-depth Technical Guide

Abstract

Levolansoprazole, the (R)-enantiomer of lansoprazole, is a second-generation proton pump inhibitor (PPI) that demonstrates superior pharmacokinetic and pharmacodynamic properties compared to its racemic counterpart.[1][2] This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis and purification of this compound (also known as dexlansoprazole). We will delve into the mechanistic intricacies of catalytic asymmetric oxidation, a cornerstone of modern chiral synthesis, and explore advanced purification techniques essential for achieving the high enantiomeric purity demanded by regulatory authorities. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of chiral active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chirality in Lansoprazole Therapy

Lansoprazole, like other members of the benzimidazole class of PPIs, contains a chiral sulfoxide center. The two enantiomers, (R)-lansoprazole (this compound) and (S)-lansoprazole, exhibit stereoselective pharmacokinetics.[3] The (R)-enantiomer, this compound, is metabolized more slowly than the (S)-enantiomer, leading to higher plasma concentrations and a more sustained acid suppression effect.[3] This improved therapeutic profile has driven the development of enantiopure this compound as a standalone drug, offering patients enhanced efficacy in the treatment of acid-related disorders.

The critical nature of chirality in drug action underscores the necessity for robust and efficient methods for the synthesis and purification of the desired enantiomer.[4][5][6] The Food and Drug Administration (FDA) and other global regulatory bodies mandate stringent control over the enantiomeric purity of chiral drugs, making the development of stereoselective processes a paramount concern in pharmaceutical manufacturing.[4]

Chiral Synthesis of this compound: Asymmetric Oxidation Strategies

The most direct and industrially viable approach to this compound is the asymmetric oxidation of the prochiral lansoprazole sulfide.[1][7][8] This method avoids the lower yields and waste generation associated with the resolution of racemic mixtures. Catalytic asymmetric oxidation, in particular, has emerged as the preferred strategy due to its efficiency and sustainability.[8][9][10]

The Kagan-Sharpless Asymmetric Oxidation: A Foundational Method

A widely employed method for the asymmetric oxidation of sulfides is the Kagan-Sharpless protocol, which utilizes a chiral titanium complex.[1][7][8][11] This system has been successfully adapted for the large-scale synthesis of this compound.[1][7]

The key components of this catalytic system are:

-

Titanium(IV) isopropoxide [Ti(O-iPr)₄]: The metal center that coordinates with the other components to form the active catalyst.

-

A Chiral Ligand: Typically a tartrate ester, such as (+)-diethyl L-tartrate ((+)-DET), which imparts chirality to the catalytic complex.[7]

-

An Oxidant: Cumene hydroperoxide (CHP) is a commonly used oxidant in this process.[7][12]

-

A Base: An organic amine, such as diisopropylethylamine (DIPEA), is often added to enhance the enantioselectivity.[7]

The reaction proceeds through the formation of a chiral titanium-peroxo complex, which then selectively oxidizes one of the lone pairs of electrons on the sulfur atom of lansoprazole sulfide, leading to the preferential formation of the (R)-enantiomer. The presence of water can influence the enantioselectivity of the reaction and must be carefully controlled.[13]

Experimental Protocol: Kagan-Sharpless Asymmetric Oxidation of Lansoprazole Sulfide

-

Catalyst Formation: In a suitable reactor, dissolve lansoprazole sulfide and (+)-diethyl L-tartrate in a solvent such as dichloromethane (CH₂Cl₂) or toluene.[1][7]

-

Add Titanium(IV) isopropoxide and heat the mixture to reflux for a specified period (e.g., 30-90 minutes) to facilitate the formation of the chiral titanium complex.[7]

-

Cool the reaction mixture to a controlled temperature (e.g., 25°C) and add diisopropylethylamine (DIPEA). Stir for approximately 30 minutes.[7]

-

Oxidation: Further cool the mixture to a lower temperature (e.g., 0°C).[7]

-

Slowly add cumene hydroperoxide to the reaction mixture while maintaining the temperature.[7][12]

-

Monitor the reaction progress by a suitable analytical technique (e.g., in-situ infrared spectroscopy or HPLC) to determine the endpoint and minimize over-oxidation to the sulfone impurity.[7][11]

-

Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to decompose any remaining peroxide.[12]

-

Extract the product into an organic solvent. The crude this compound can then be isolated, for example, by crystallization.[12]

Alternative Chiral Catalytic Systems

While the titanium-tartrate system is well-established, research continues to explore other metal-ligand combinations to improve yield, enantioselectivity, and process efficiency. Vanadium and iron-based catalysts with chiral Salan ligands have also shown promise in the asymmetric oxidation of sulfides.[14][15] Biocatalytic approaches, utilizing enzymes such as Baeyer-Villiger monooxygenases (BVMOs), offer a green and highly selective alternative for chiral sulfoxide synthesis, although their industrial application for this compound is still under development.[8][16][17]

Purification of this compound: Achieving High Enantiomeric Purity

Even with highly enantioselective synthetic methods, achieving the requisite >99.5% enantiomeric excess (e.e.) often necessitates a dedicated purification step.[18] Chiral chromatography is the most powerful technique for separating enantiomers on both analytical and preparative scales.[5][19]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both the analysis and purification of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Table 1: Commonly Used Chiral Stationary Phases for Lansoprazole Enantiomer Separation

| Chiral Stationary Phase (CSP) | Base Material | Reported to Resolve Lansoprazole Enantiomers? | Reference |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Yes | [3] |

| Chiralpak AS | Amylose tris((S)-1-phenylethylcarbamate) | Yes | [3] |

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Yes | [20] |

The choice of mobile phase is crucial for achieving optimal separation. A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) is commonly used in normal-phase chromatography.[19]

Experimental Protocol: Analytical Chiral HPLC for this compound

-

Column: Chiralpak IC (150 mm x 4.6 mm, 5 µm)[20]

-

Mobile Phase: 10 mM ammonium acetate solution with 0.05% acetic acid/acetonitrile (50:50, v/v)[20]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C[20]

-

Detection: UV at 285 nm[21]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase.

Simulated Moving Bed (SMB) Chromatography

For large-scale purification, Simulated Moving Bed (SMB) chromatography offers a continuous and more efficient alternative to traditional batch preparative HPLC.[2][22][23][24] SMB technology significantly reduces solvent consumption and increases productivity, making it a cost-effective solution for the industrial production of enantiopure APIs.[2][22][25]

The SMB process simulates a counter-current movement between the stationary phase and the mobile phase by using a series of interconnected columns and a complex valve system.[22][23] This allows for the continuous injection of the racemic feed and the simultaneous collection of the separated enantiomers.

Visualization of Key Processes

Synthetic Pathway of this compound

Caption: Synthetic and purification workflow for this compound.

Simulated Moving Bed (SMB) Chromatography Workflow

Caption: Schematic of a 4-zone Simulated Moving Bed (SMB) system.

Conclusion

The development of this compound as an enantiopure drug highlights the critical role of stereochemistry in modern pharmaceutical science. The successful chiral synthesis of this compound on an industrial scale is a testament to the power of catalytic asymmetric oxidation, particularly the Kagan-Sharpless method. Furthermore, the implementation of advanced purification technologies like Simulated Moving Bed chromatography is essential for achieving the high enantiomeric purity required for therapeutic use. This guide has provided a detailed overview of these core technologies, offering valuable insights for professionals in the field of drug development and manufacturing. A continued focus on process optimization and the exploration of novel catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the production of this compound and other chiral pharmaceuticals.

References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

-

Yuan, Y., & Wang, Y. (2023). Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. Organic Process Research & Development, 27(6), 1135-1142. [Link]

-

Kagan, H. B., & Mangeney, P. (1984). Asymmetric oxidation of sulfides. Tetrahedron, 40(1), 219-226. [Link]

-

Guo, H., & List, B. (2009). Catalytic Asymmetric Oxidation of Sulfides. Advanced Synthesis & Catalysis, 351(18), 3049-3062. [Link]

-

Pais, L. S., & Loureiro, J. M. (2010). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1217(7), 815-839. [Link]

-

Juza, M., Mazzotti, M., & Morbidelli, M. (2000). Simulated moving bed chromatography and its application to enantioseparations. Trends in Biotechnology, 18(3), 108-118. [Link]

-

Lee, J. W., & Hong, J. (2015). Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study. Journal of Separation Science, 38(20), 3567-3574. [Link]

-

Kaspereit, M., & Kienle, A. (2007). Simulated moving bed chromatography. Chemie Ingenieur Technik, 79(10), 1591-1605. [Link]

-

Song, Y., et al. (2023). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Electrophoresis, 40(18-19), 2374-2382. [Link]

- Takeda Pharmaceutical Company Limited. (2008). Process for the preparation of dexlansoprazole.

-

Reddy, K. S., et al. (2011). An efficient synthesis of dexlansoprazole employing asymmetric oxidation strategy. Tetrahedron Letters, 52(42), 5464-5466. [Link]

-

Katsuki, T. (2007). Chiral Sulfoxide Synthesis by Oxidation. Organic Chemistry Portal. [Link]

- Zhang, Y., et al. (2012). Method for synthesizing and purifying dexlansoprazole.

-

Chiral Technologies Europe. (n.d.). Handbook of Chiral Separations. [Link]

- Jin, G. (2016). A kind of synthetic method of Dexlansoprazole.

-

Lee, S. H., et al. (2000). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 143-150. [Link]

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. [Link]

-

Bolm, C., & Toru, T. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

-

Chen, Y., et al. (2024). Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis. Chemistry – A European Journal, 30(14), e202304081. [Link]

-

Kleemann, A., & Engel, J. (2009). Pharmaceutical Substances: Syntheses, Patents, Applications (5th ed.). Thieme. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pharmtech.com [pharmtech.com]

- 3. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Levo-Lansoprazole Chiral Molecularly Imprinted Polymer Sensor Based on the Polylysine–Phenylalanine Complex Framework Conformational Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. ias.ac.in [ias.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Process for the preparation of dexlansoprazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 15. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 16. Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN102659763B - Method for synthesizing and purifying dexlansoprazole - Google Patents [patents.google.com]

- 19. app.periodikos.com.br [app.periodikos.com.br]

- 20. Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Simulated moving bed - Wikipedia [en.wikipedia.org]

- 23. azom.com [azom.com]

- 24. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. orochem.com [orochem.com]

Pharmacokinetic and pharmacodynamic profile of Levolansoprazole

An In-Depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of Levolansoprazole

Introduction

This compound, the (S)-enantiomer of lansoprazole, is a member of the proton pump inhibitor (PPI) class of drugs, which are mainstays in the treatment of acid-related gastrointestinal disorders.[1][2] Lansoprazole is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[3] However, the distinct pharmacokinetic properties of these enantiomers, particularly the faster metabolism of this compound, necessitate a focused analysis to understand its clinical profile fully. This guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. We will explore its mechanism of action, its journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion), and the experimental methodologies used to characterize these properties.

Pharmacodynamic Profile: The Mechanism of Gastric Acid Inhibition

Core Mechanism of Action

This compound's therapeutic effect stems from its ability to potently suppress gastric acid secretion.[2][4] It functions as a prodrug that, after systemic absorption, specifically targets the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system—the proton pump—located on the secretory surface of gastric parietal cells.[5][6] This enzyme represents the final step in the pathway of gastric acid production.[6][7]

The process is initiated in the acidic environment of the parietal cell's secretory canaliculus, where this compound undergoes a proton-catalyzed conversion into its active form, a tetracyclic sulfenamide.[8][9] This activated metabolite then forms a stable, covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[7] This binding is irreversible, effectively inactivating the proton pump.[6][8] Consequently, both basal and stimulated gastric acid secretion are inhibited, regardless of the stimulus.[6][10] The regeneration of acid-secreting capability requires the synthesis of new H+/K+-ATPase enzymes, a process that takes 24 to 48 hours.[9][11] This explains why the pharmacodynamic effect of this compound is significantly longer than its plasma half-life.[1][11]

Caption: Mechanism of H+/K+ ATPase Inhibition by this compound

Pharmacodynamic Effects on Gastric Acidity

Clinical studies demonstrate that administration of lansoprazole leads to a significant increase in mean intragastric pH and the percentage of time the pH remains above critical thresholds of 3 and 4.[6] After initial dosing, an increase in gastric pH is observed within 1-2 hours for a 30 mg dose.[6] The inhibition of acid secretion gradually returns to baseline levels over 2 to 4 days after drug discontinuation, without evidence of rebound acid hypersecretion.[6][11]

Pharmacokinetic Profile: The Journey of this compound

The pharmacokinetic profile of lansoprazole is characterized by stereoselectivity, meaning the (S)- and (R)-enantiomers behave differently in the body.[12][13][14] this compound, the (S)-enantiomer, is subject to more rapid metabolism, which influences its plasma concentration and overall exposure.

Absorption

This compound is administered orally in a gastric acid-resistant formulation to prevent premature activation in the stomach.[15]

-

Bioavailability: The oral bioavailability of racemic lansoprazole is generally high, often exceeding 80%.[1][16]

-

Time to Peak Concentration (Tmax): Peak plasma concentrations are typically reached within 1.5 to 2.0 hours after oral administration in a fasting state.[8][10]

-

Effect of Food: The presence of food can significantly impact absorption. Administration with a meal can decrease the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) by 50-70%.[5][17] Therefore, administration on an empty stomach is recommended to ensure optimal absorption.[17][18][19]

Distribution

Once absorbed into the systemic circulation, this compound is widely distributed.

-

Protein Binding: It is highly bound to plasma proteins, approximately 97%.[1][15] This binding is constant over the clinically relevant concentration range.[16] Studies in rats and dogs have shown enantioselective protein binding, with (R)-lansoprazole exhibiting greater binding than this compound ((S)-lansoprazole), which contributes to the higher plasma concentrations of the (R)-enantiomer.[13][14][20]

-

Volume of Distribution: The apparent volume of distribution is approximately 15.7 L, suggesting it is primarily distributed in the extracellular fluid.[16]

Metabolism

Metabolism is the most critical phase where the stereoselective properties of this compound become prominent. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][8][15]

-

Primary Metabolic Pathways:

-

Enantioselectivity: The metabolism is highly stereoselective. The affinity and intrinsic clearance for CYP2C19-catalyzed 5-hydroxylation are significantly higher for this compound ((S)-enantiomer) compared to the (R)-enantiomer.[3][12] This results in this compound being cleared from the plasma more rapidly than its (R)-counterpart.[12][13][14]

-

Genetic Polymorphisms: The disposition of this compound is strongly influenced by genetic polymorphisms in the CYP2C19 gene.[3] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). In PMs, who have deficient CYP2C19 activity, the clearance of this compound is reduced, leading to substantially higher plasma concentrations and greater systemic exposure (AUC) compared to EMs.[3][12]

Caption: Primary Metabolic Pathways of this compound

Excretion

Following extensive metabolism, the resulting metabolites are eliminated from the body.

-

Route of Elimination: Unchanged lansoprazole is not detected in the urine.[15] Approximately one-third of a dose is excreted in the urine as metabolites, while two-thirds are recovered in the feces, indicating significant biliary excretion.[16]

-

Elimination Half-Life (t1/2): The plasma elimination half-life is short, typically between 1.3 and 2.1 hours in healthy volunteers.[15] As previously noted, this short half-life does not reflect the prolonged duration of acid suppression.[1]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data, emphasizing the differences observed between the enantiomers of lansoprazole from preclinical and clinical studies.

| Parameter | Observation for this compound ((S)-Lansoprazole) | Context / Comparison | Reference |

| Cmax | Lower than (R)-lansoprazole | In rats, Cmax for (+)-lansoprazole was 5-6 times greater. | [13] |

| AUC | Lower than (R)-lansoprazole | In humans, AUC ratios (R/S) were 12.7, 8.5, and 5.8 for homozygous EMs, heterozygous EMs, and PMs, respectively. | [12] |

| Metabolism | Preferentially metabolized by CYP2C19 | The contribution of CYP2C19 to 5-hydroxylation is greater for the (S)-enantiomer than the (R)-enantiomer. | [3][12] |

| t1/2 | 1.0 - 1.5 hours (racemate) | The plasma half-life does not correlate with the duration of pharmacodynamic effect. | [1] |

| Protein Binding | Lower than (R)-lansoprazole | In dogs, the mean unbound fraction of (-)-lansoprazole was significantly greater than the (+)-enantiomer. | [14][20] |

Key Experimental Methodologies

The characterization of this compound's PK/PD profile relies on robust and validated experimental protocols.

Protocol 1: Human Pharmacokinetic and Bioequivalence Study

Objective: To determine the pharmacokinetic parameters and assess the bioequivalence of a new this compound formulation against a reference standard.

Methodology:

-

Study Design: A randomized, open-label, single-dose, two-period crossover study.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=36). Subjects are screened for inclusion/exclusion criteria, including CYP2C19 genotype status.

-

Treatment Periods:

-

Subjects are randomized to receive either the test or reference formulation of this compound (e.g., 30 mg) after an overnight fast.

-

A washout period of at least 7 days separates the two treatment periods.

-

-

Blood Sampling:

-

A pre-dose blood sample is collected.

-

Post-dose blood samples are collected at predetermined intervals (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

-

-

Sample Processing and Analysis:

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to calculate key PK parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

-

-

Statistical Analysis:

-

Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.

-

Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC fall within the standard 0.80 to 1.25 range.[22]

-

Caption: Workflow for a Human Bioequivalence Study

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary CYP450 enzymes responsible for the metabolism of this compound.

Methodology:

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, this compound, and specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19).

-

Incubation:

-

A reaction mixture containing HLMs, phosphate buffer, and this compound is prepared.

-

For inhibition assays, a specific CYP inhibitor is pre-incubated with the HLMs before adding the substrate.

-

The reaction is initiated by adding the NADPH regenerating system.

-

-

Reaction Conditions: Incubations are carried out at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis:

-

Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS.

-

The rate of formation of metabolites (5-hydroxylansoprazole, lansoprazole sulfone) is quantified.

-

-

Interpretation: A significant reduction in the formation of a specific metabolite in the presence of a chemical inhibitor indicates the involvement of the corresponding CYP enzyme in that metabolic pathway.[14]

Conclusion

This compound is a potent inhibitor of gastric acid secretion, acting via the irreversible inactivation of the H+/K+-ATPase proton pump. Its pharmacokinetic profile is defined by rapid absorption in the fasting state, high plasma protein binding, and, most notably, extensive and stereoselective metabolism. The preferential and rapid metabolism of this compound by CYP2C19 leads to lower systemic exposure compared to its (R)-enantiomer, a characteristic that is highly dependent on the patient's CYP2C19 genotype. A thorough understanding of this distinct PK/PD profile, elucidated through rigorous experimental methodologies, is essential for the rational design of clinical studies and the optimization of therapeutic strategies for acid-related disorders.

References

-

Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 59(1), 45-53. Available at: [Link]

-

Arimori, K., et al. (1998). Pharmacokinetic differences between lansoprazole enantiomers in rats. Journal of Pharmacy and Pharmacology, 50(12), 1409-1414. Available at: [Link]

-

Choi, S. J., et al. (2001). Pharmacokinetic differences between lansoprazole enantiomers and contribution of cytochrome P450 isoforms to enantioselective metabolism of lansoprazole in dogs. Journal of Pharmaceutical Sciences, 90(11), 1849-1857. Available at: [Link]

-

Miura, M., et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 58(5), 516-524. Available at: [Link]

-

Choi, S. J., et al. (2001). Pharmacokinetic Differences between Lansoprazole Enantiomers and Contribution of Cytochrome P450 Isoforms to Enantioselective Metabolism of Lansoprazole in Dogs. Journal of Pharmaceutical Sciences, 90(11), 1849-1857. Available at: [Link]

-

Delhotal-Landes, B., et al. (1992). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 22(5), 341-353. Available at: [Link]

-

Freston, J. W., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of lansoprazole oral capsules and suspension in healthy subjects. Journal of Clinical Pharmacology, 41(3), 293-301. Available at: [Link]

-

PharmaCompass. (n.d.). LANSOPRAZOLE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from: [Link]

-

Delhotal-Landes, B., et al. (1991). The effect of food and antacids on lansoprazole absorption and disposition. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 315-320. Available at: [Link]

-

RxList. (n.d.). Lansoprazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from: [Link]

-

Minicule. (n.d.). Lansoprazole: Uses, Dosage, Side Effects & Interactions. Retrieved from: [Link]

-

Bec-Krasniqi, B., et al. (2009). Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction. BMC Gastroenterology, 9, 74. Available at: [Link]

-

Delhotal-Landes, B., et al. (1991). The effect of food and antacids on lansoprazole absorption and disposition. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 315-320. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. Retrieved from: [Link]

-

Wikipedia. (n.d.). Lansoprazole. Retrieved from: [Link]

-

PrescriberPoint. (n.d.). Drug Interactions for Lansoprazole. Retrieved from: [Link]

-

PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). Retrieved from: [Link]

-

Drugs.com. (n.d.). Lansoprazole Interactions Checker. Retrieved from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lansoprazole?. Retrieved from: [Link]

-

Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. Drugs, 54(3), 473-500. Available at: [Link]

-

PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. Retrieved from: [Link]

-

U.S. Food and Drug Administration. (2004). PREVACID I.V. (lansoprazole) for Injection Label. Retrieved from: [Link]

-

ScriptSave WellRx. (n.d.). Lansoprazole Food, Alcohol, Supplements and Drug Interactions. Retrieved from: [Link]

-

Drugs.com. (n.d.). Lansoprazole Disease Interactions. Retrieved from: [Link]

-

Health Service Executive. (n.d.). Lansoprazole: medicine to lower stomach acid. Retrieved from: [Link]

-

U.S. Food and Drug Administration. (2009). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from: [Link]

-

Freston, J. W. (1999). Safety profile of Lansoprazole: the US clinical trial experience. Alimentary Pharmacology & Therapeutics, 13(Suppl 3), 27-32. Available at: [Link]

-

Furuta, T., et al. (2011). The effect of food intake on pharmacokinetics of lansoprazole OD tablet. Gastroenterology, 140(5), S-471. Available at: [Link]

-

Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. Semantic Scholar. Retrieved from: [Link]

-

Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: Pharmacokinetics, pharmacodynamics and clinical uses. Request PDF. Retrieved from: [Link]

-

Peura, D. A., et al. (2009). Clinical trial: lansoprazole 15 or 30 mg once daily vs. placebo for treatment of frequent nighttime heartburn in self-treating subjects. Alimentary Pharmacology & Therapeutics, 30(5), 459-468. Available at: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lansoprazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from: [Link]

-

Tolman, K. G., et al. (1997). Duration of effect of lansoprazole on gastric pH and acid secretion in normal male volunteers. Alimentary Pharmacology & Therapeutics, 11(6), 1045-1051. Available at: [Link]

-

The American Lung Association Asthma Clinical Research Centers. (2012). Randomized Clinical Trial of Lansoprazole for Poorly Controlled Asthma in Children. Journal of the American Medical Association, 308(10), 983-991. Available at: [Link]

-

Clinicaltrials.eu. (n.d.). Study on Lansoprazole for Preventing Acid Reflux in Patients with Esophageal Achalasia After Endoscopic Myotomy. Retrieved from: [Link]

-

Li, X. Q., et al. (2014). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. ResearchGate. Retrieved from: [Link]

Sources

- 1. Lansoprazole - Wikipedia [en.wikipedia.org]

- 2. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LANSOPROZOLE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. PathWhiz [pathbank.org]

- 8. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 9. Lansoprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. minicule.com [minicule.com]

- 11. Duration of effect of lansoprazole on gastric pH and acid secretion in normal male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic differences between lansoprazole enantiomers and contribution of cytochrome P450 isoforms to enantioselective metabolism of lansoprazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. wellrx.com [wellrx.com]

- 18. The effect of food and antacids on lansoprazole absorption and disposition. | Semantic Scholar [semanticscholar.org]

- 19. The effect of food and antacids on lansoprazole absorption and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. ClinPGx [clinpgx.org]

- 22. Comparative pharmacokinetics and pharmacodynamics of lansoprazole oral capsules and suspension in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Acidic Stability and Degradation of Levolansoprazole

Abstract

Levolansoprazole, the (R)-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) pivotal in the management of acid-related gastrointestinal disorders. As a substituted benzimidazole, its chemical architecture renders it inherently susceptible to degradation in acidic environments. This guide provides a comprehensive technical examination of the stability of this compound under acidic conditions, delving into the kinetics and mechanisms of its degradation, the structural elucidation of its primary degradation products, and the methodologies for its stability assessment. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of established principles and field-proven insights to support robust and reliable stability studies.

Introduction: The Chemical Nuances of this compound's Acidity

This compound, chemically known as (R)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole, belongs to the class of proton pump inhibitors that require an acidic environment for their therapeutic activation. This activation, however, is a double-edged sword, as the same acidic conditions that lead to its pharmacologically active form also drive its degradation into inactive and potentially undesirable byproducts. The stability of this compound in acidic milieu is, therefore, a critical parameter influencing its formulation, bioavailability, and therapeutic efficacy.

The core of this compound's acid lability lies in its benzimidazole and pyridine ring systems, connected by a methylsulfinyl bridge. In the highly acidic environment of the stomach, or under forced degradation conditions in the laboratory, the molecule undergoes a series of protonation and rearrangement reactions. A nuanced understanding of these pathways is essential for the development of stable pharmaceutical formulations and accurate analytical methods. While much of the detailed degradation research has been conducted on the racemic mixture, lansoprazole, the fundamental pathways are directly applicable to the (R)-enantiomer, this compound.

The Mechanism of Acid-Catalyzed Degradation

The degradation of this compound in an acidic medium is a multi-step process initiated by protonation. The proposed mechanism involves the following key stages:

-

Initial Protonation: The reaction commences with the protonation of the pyridine nitrogen, which is the most basic site on the molecule. This is followed by a second protonation on the benzimidazole nitrogen.

-

Intramolecular Rearrangement: The diprotonated species is highly unstable and undergoes a rapid intramolecular rearrangement. This leads to the formation of a spiro intermediate.

-

Formation of Sulfenic Acid: The spiro intermediate then rearranges to form a sulfenic acid derivative.

-

Conversion to the Active Sulfenamide: The sulfenic acid is a transient species that quickly dehydrates to yield the tetracyclic sulfenamide. This sulfenamide is the active metabolite responsible for covalently binding to and inhibiting the H+/K+-ATPase pump in parietal cells.

-

Formation of Degradation Products: In parallel to the formation of the active sulfenamide, the highly reactive intermediates can undergo further reactions to form various degradation products. These reactions are influenced by the specific acidic conditions, temperature, and the presence of other nucleophiles.

Figure 1: General pathway of acid-catalyzed activation and degradation of this compound.

Principal Degradation Products in Acidic Conditions

Forced degradation studies on lansoprazole, conducted under acidic conditions as per ICH guidelines, have identified several key degradation products.[1] These are expected to be the same for this compound. The primary degradation pathways lead to the formation of sulfide and sulfone analogs, along with other related substances.

| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |

| This compound Sulfide | C₁₆H₁₄F₃N₃OS | 353.36 | Reduction of the sulfoxide group. |

| This compound Sulfone | C₁₆H₁₄F₃N₃O₃S | 385.36 | Oxidation of the sulfoxide group, though more prominent under oxidative stress, can also occur under certain hydrolytic conditions. |

| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | Cleavage of the methylene bridge between the benzimidazole and pyridine rings. |

| 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | C₉H₁₀F₃NO₂ | 237.18 | Cleavage of the methylene bridge. |

Methodologies for Stability Assessment: A Practical Approach

A robust stability-indicating analytical method is paramount for accurately quantifying the degradation of this compound and resolving its degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating method.[2][3]

Objective: To generate the potential degradation products of this compound under acidic stress and to validate the analytical method's ability to separate them.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Stress Conditions:

-

Transfer a known volume of the stock solution into a volumetric flask.

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

-

After the specified time, withdraw samples at regular intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide to halt the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Sources

Enantioselective Synthesis of Levolansoprazole: A Technical Guide for Drug Development Professionals

Introduction: The Chirality of a Proton Pump Inhibitor

Lansoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers, (R)-lansoprazole (Levolansoprazole) and (S)-lansoprazole. The pharmacological activity of lansoprazole resides primarily in the (R)-enantiomer, this compound, which exhibits a longer plasma half-life and provides more effective and sustained inhibition of the gastric H+/K+-ATPase proton pump compared to the racemate. This stereochemical nuance has driven the development of robust and efficient enantioselective synthetic methods to produce this compound in high optical purity, a critical requirement for modern therapeutics.

This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only procedural details but also the underlying mechanistic rationale and field-proven insights to inform process development and optimization. We will delve into the intricacies of asymmetric oxidation, the elegance of biocatalysis, and the classical approach of optical resolution, providing a comprehensive framework for producing this vital active pharmaceutical ingredient (API).

Core Synthetic Strategy: From Prochiral Sulfide to Chiral Sulfoxide

The synthetic backbone for lansoprazole, and by extension this compound, involves two primary stages. The first is the construction of the prochiral sulfide backbone, and the second, and most critical for enantioselectivity, is the asymmetric oxidation of the sulfur atom to create the chiral sulfoxide center.

The initial condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercaptobenzimidazole yields the lansoprazole sulfide precursor[1]. This prochiral sulfide is the key intermediate from which the desired (R)-enantiomer is selectively formed. The challenge and elegance of this compound synthesis lie in the precise control of the oxidation of this sulfide to the sulfoxide without over-oxidation to the achiral sulfone impurity.

Methodology 1: Asymmetric Oxidation via Modified Sharpless-Kagan Catalysis

The most widely adopted and industrially proven method for the enantioselective synthesis of this compound is the asymmetric oxidation of the prochiral sulfide using a modified Sharpless-Kagan catalyst[2]. This method, originally developed for the epoxidation of allylic alcohols, was ingeniously adapted by Kagan and Modena for the asymmetric oxidation of sulfides[1][3][4].

Causality and Mechanistic Insights

The success of this method hinges on the formation of a chiral titanium complex in situ. The key components are:

-

Titanium (IV) Isopropoxide (Ti(OiPr)₄): The central metal atom that orchestrates the geometry of the complex.

-

Chiral Diethyl Tartrate (DET): The source of chirality. For this compound, (+)-Diethyl D-tartrate is used to favor the formation of the (R)-sulfoxide.

-

Water: Crucial for forming a rigid, dimeric titanium-tartrate complex, which enhances enantioselectivity. The absence of water leads to poor stereocontrol[4].

-

Hydroperoxide Oxidant: Typically, cumene hydroperoxide (CHP) is preferred over tert-butyl hydroperoxide (TBHP) as it has been shown to provide higher enantiomeric excess (ee)[5].

The proposed mechanism involves the formation of a dimeric titanium complex where the two titanium centers are bridged by tartrate ligands. The lansoprazole sulfide coordinates to one of the titanium centers, and the hydroperoxide oxidant coordinates to the other. The rigid, chiral environment of the complex then directs the delivery of the oxygen atom to one specific face of the prochiral sulfur atom, leading to the formation of one enantiomer in excess.

// Nodes Catalyst_Formation [label="1. Catalyst Formation\nTi(OiPr)₄ + (+)-DET + H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Catalyst [label="Dimeric Chiral\nTitanium Complex", fillcolor="#FBBC05"]; Substrate_Coordination [label="2. Substrate Coordination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Catalyst-Sulfide-Oxidant\nComplex"]; Oxygen_Transfer [label="3. Enantioselective\nOxygen Transfer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Release [label="4. Product Release\n& Catalyst Regeneration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="(R)-Lansoprazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Regenerated Catalyst", fillcolor="#FBBC05"];

// Edges Catalyst_Formation -> Active_Catalyst; Active_Catalyst -> Substrate_Coordination [label=" + Lansoprazole Sulfide\n + Cumene Hydroperoxide (CHP)", style=dotted]; Substrate_Coordination -> Complex; Complex -> Oxygen_Transfer [label="O atom from CHP attacks\none face of sulfur", style=dotted]; Oxygen_Transfer -> Product_Release; Product_Release -> this compound; Product_Release -> Catalyst_Regen; } dot

Detailed Experimental Protocol: Kagan Asymmetric Oxidation

This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and scale.

-

Catalyst Preparation:

-

To a stirred solution of toluene (10 volumes) in a nitrogen-purged reactor, add (+)-Diethyl D-tartrate (2.2 equivalents) followed by Titanium (IV) isopropoxide (1.1 equivalents) at ambient temperature.

-

Stir the mixture for 30 minutes to allow for ligand exchange.

-

Add deionized water (1.0 equivalent) and stir for another 30 minutes. The formation of the active catalyst complex is critical for high enantioselectivity.

-

-

Reaction Execution:

-

Add lansoprazole sulfide (1.0 equivalent) to the catalyst mixture.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add a solution of cumene hydroperoxide (1.2 equivalents in toluene) over 2-3 hours, maintaining the temperature between 0-5 °C. The slow addition is crucial to minimize uncatalyzed oxidation and the formation of the sulfone impurity.

-

Monitor the reaction progress by HPLC until the starting sulfide is consumed (typically 4-6 hours).

-

-

Work-up and Isolation:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.

-

Add an aqueous solution of sodium hydroxide (10% w/v) to precipitate the titanium salts.

-

Filter the mixture through a pad of celite, washing the filter cake with toluene.

-

Separate the organic layer, and wash with brine.

-

Concentrate the organic layer under reduced pressure.

-

Crystallize the crude product from a suitable solvent system (e.g., acetone/heptane) to yield this compound with high chemical and optical purity.

-

Methodology 2: Biocatalytic Asymmetric Sulfoxidation

The quest for greener and more selective synthetic routes has led to the exploration of biocatalysis. Enzymes, particularly Baeyer-Villiger Monooxygenases (BVMOs) and other flavin-containing monooxygenases, have emerged as powerful tools for the asymmetric oxidation of sulfides[6][7][8][9].

Causality and Mechanistic Insights

Biocatalytic sulfoxidation offers several advantages:

-

High Enantioselectivity: The enzyme's chiral active site provides a highly controlled environment for the oxidation, often leading to enantiomeric excesses >99%.

-

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near ambient temperature and neutral pH.

-

Reduced Waste: Avoids the use of heavy metal catalysts and organic solvents.

The mechanism involves the enzyme utilizing a cofactor, typically NADPH, and molecular oxygen to form a reactive flavin-peroxide intermediate. The lansoprazole sulfide substrate binds to the enzyme's active site in a specific orientation. This precise positioning ensures that the flavin-peroxide delivers the oxygen atom to only one of the two prochiral faces of the sulfur atom, resulting in the formation of a single enantiomer[10]. Recent work has shown that engineered BVMOs can be highly effective for producing (R)-prazoles like this compound, with minimal over-oxidation to the sulfone byproduct[6].

Detailed Experimental Protocol: Biocatalytic Oxidation with a BVMO

This protocol outlines a general procedure using a whole-cell biocatalyst expressing a BVMO. Specific enzyme and strain selection, as well as fermentation and reaction conditions, will require optimization.

-

Biocatalyst Preparation:

-

Cultivate a recombinant E. coli strain engineered to overexpress a suitable (R)-selective Baeyer-Villiger Monooxygenase in a suitable fermentation medium.

-

Induce protein expression (e.g., with IPTG) and grow the cells to a high density.

-

Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to form a whole-cell biocatalyst suspension.

-

-

Enzymatic Reaction:

-

In a temperature-controlled bioreactor, add the whole-cell biocatalyst suspension.

-

Add a glucose solution as a co-substrate for cofactor (NADPH) regeneration, along with a glucose dehydrogenase enzyme if not endogenously present in the host.

-

Add the lansoprazole sulfide substrate, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility, to a final concentration of 10-50 mM[6].

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation and aeration to ensure a sufficient supply of molecular oxygen.

-

Monitor the conversion of the sulfide and the formation of this compound by HPLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, separate the biomass by centrifugation or filtration.

-

Extract the aqueous supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by crystallization as described in the previous method.

-

Methodology 3: Optical Resolution of Racemic Lansoprazole

While asymmetric synthesis is generally preferred to avoid the loss of 50% of the material, optical resolution of the racemate remains a viable, albeit less common, strategy[11][12][]. This method involves separating the two enantiomers of pre-formed racemic lansoprazole.

Causality and Mechanistic Insights

This technique relies on the reaction of the racemic lansoprazole with a single enantiomer of a chiral resolving agent, typically a chiral acid or base[11]. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By exploiting this difference, one of the diastereomeric salts can be selectively crystallized from the solution. After separation, the chiral resolving agent is removed, yielding the desired enantiomer of lansoprazole. A patent describes the use of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol as a resolving agent for racemic lansoprazole[14].

Comparative Analysis of Synthetic Methods

The choice of synthetic route in a drug development setting is a multifactorial decision, balancing efficiency, cost, scalability, and environmental impact.

| Method | Key Advantages | Key Challenges | Typical Yield | Typical ee% |

| Kagan Asymmetric Oxidation | Well-established, scalable, high yields, good enantioselectivity. | Requires stoichiometric or near-stoichiometric amounts of the chiral complex, use of a metal catalyst, and careful control of reaction conditions to avoid sulfone formation[2]. | 70-90% | 90-98% |

| Biocatalytic Oxidation | Extremely high enantioselectivity (>99%), green (uses water, air), mild conditions, avoids metal catalysts. | Requires specialized expertise in biocatalysis and fermentation, lower substrate concentrations can impact throughput, enzyme stability and cost. | 50-80% | >99%[6] |

| Optical Resolution | Utilizes readily available racemic lansoprazole, established chemical principles. | Theoretical maximum yield is 50% unless the unwanted enantiomer is racemized and recycled, can be labor-intensive to find a suitable resolving agent and crystallization conditions[11]. | <50% (per cycle) | >99% |

Analytical Control: Determination of Enantiomeric Excess

A critical component of any enantioselective synthesis is the accurate determination of the optical purity of the final product. For this compound, this is achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Chiralpak IA , Chiralpak AS , or Chiralcel OD have been shown to provide excellent resolution of lansoprazole enantiomers[15][16].

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane or methyl-tert-butyl ether (MtBE), ethyl acetate, and an alcohol like ethanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape[16]. For example, a mobile phase of MtBE-ethyl acetate-ethanol-DEA (60:40:5:0.1 v/v/v/v) has been successfully used with a Chiralpak IA column[16].

-

Detection: UV detection at a wavelength of 285 nm is commonly employed.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a testament to the power of modern asymmetric chemistry. The modified Kagan oxidation represents a robust and scalable industrial process that has reliably delivered this important API. However, the increasing demand for sustainable manufacturing practices is driving significant interest in biocatalytic routes. The exceptional selectivity and environmentally benign nature of enzymes like BVMOs position them as the future of this compound synthesis. As enzyme engineering and process optimization technologies continue to advance, biocatalytic methods are poised to become not only the greenest but also the most economically viable approach for producing this key proton pump inhibitor. This guide serves as a foundational resource for scientists and researchers tasked with navigating the complexities of its synthesis and contributing to the next generation of pharmaceutical manufacturing.

References

-

The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. (URL: [Link])

-

Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. (URL: [Link])

-

Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Oxidation of Sulfides. Science of Synthesis. (URL: [Link])

-

Katsuki, H., et al. (1996). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. PubMed. (URL: [Link])

-

Wang, Y., et al. (2023). Engineering of a (R)-selective Baeyer-Villiger monooxygenase to minimize overoxidation activity for asymmetric synthesis of active pharmaceutical prazoles. PubMed. (URL: [Link])

-

Reddy, G. S., et al. (2010). Development and validation of an enantioselective and chemoselective HPLC method using a Chiralpak IA column to simultaneously quantify (R)-(+)- and (S)-(-)-lansoprazole enantiomers and related impurities. PubMed. (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (URL: [Link])

- Process for preparing (r)-(+)-lansoprazole and intermediate used therein.

-

Expanding the toolbox of Baeyer–Villiger and flavin monooxygenase biocatalysts for the enantiodivergent green synthesis of sulfoxides. National Institutes of Health. (URL: [Link])

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. (URL: [Link])

-

Daicel Chiral Technologies' Frequently Asked Questions. Daicel Chiral Technologies. (URL: [Link])

-

Development and Scale-up of a Biocatalytic Process To Form a Chiral Sulfoxide. ResearchGate. (URL: [Link])

-

Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. National Institutes of Health. (URL: [Link])

-

Chiral resolution. Wikipedia. (URL: [Link])

-

Sharpless asymmetric dihydroxylation. Wikipedia. (URL: [Link])

-

Chiral resolution. chemeurope.com. (URL: [Link])

-

Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. ACS Publications. (URL: [Link])

-

Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed. (URL: [Link])

-

Production and Characterization of New Baeyer-Villiger Monooxygenases. Padua Research Archive. (URL: [Link])

- Process for synthesis of substituted sulphoxides.

- A process for oxidizing cumene to cumene hydroperoxide.

-

Enantioselective Synthesis. ResearchGate. (URL: [Link])

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. HRP950401A2 - Process for synthesis of substituted sulphoxides - Google Patents [patents.google.com]

- 6. Engineering of a (R)-selective Baeyer-Villiger monooxygenase to minimize overoxidation activity for asymmetric synthesis of active pharmaceutical prazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expanding the toolbox of Baeyer–Villiger and flavin monooxygenase biocatalysts for the enantiodivergent green synthesis of sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

- 10. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Chiral_resolution [chemeurope.com]

- 14. WO2010068049A2 - Process for preparing (r)-(+)-lansoprazole and intermediate used therein - Google Patents [patents.google.com]

- 15. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of an enantioselective and chemoselective HPLC method using a Chiralpak IA column to simultaneously quantify (R)-(+)- and (S)-(-)-lansoprazole enantiomers and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Levolansoprazole in Human Liver Microsomes

Abstract

This technical guide provides a comprehensive examination of the in vitro metabolism of levolansoprazole, the (S)-enantiomer of lansoprazole, using human liver microsomes (HLM). Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the roles of key cytochrome P450 (CYP) enzymes, and the practical application of established experimental protocols. By synthesizing mechanistic insights with field-proven methodologies, this guide serves as an authoritative resource for designing, executing, and interpreting in vitro studies essential for preclinical drug development.

Introduction: The Rationale for Studying this compound Metabolism

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: (S)-lansoprazole (this compound) and (R)-lansoprazole (dexlansoprazole).[1] While the racemate has been effective in treating acid-related disorders, understanding the stereoselective metabolism of each enantiomer is critical for optimizing pharmacokinetics and pharmacodynamics. The liver is the primary site of metabolism for PPIs, with clearance mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes.[1][2]

In vitro models, particularly human liver microsomes (HLM), are indispensable tools in early drug development.[3][4][5] HLMs are subcellular fractions of the liver's endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably CYPs.[6][7] Studying this compound's metabolism in this system allows for:

-

Identification of major metabolic pathways.

-

Characterization of the specific enzymes responsible (reaction phenotyping).

-

Determination of key kinetic parameters (Km, Vmax) and intrinsic clearance (CLint).

-

Prediction of potential drug-drug interactions (DDIs).

This guide focuses on this compound, elucidating the stereoselective nuances of its biotransformation and providing the technical framework to investigate it robustly.

Core Metabolic Pathways of this compound

The biotransformation of this compound is primarily an oxidative process catalyzed by two key enzymes: CYP2C19 and CYP3A4.[1][8][9] The metabolism is stereoselective, meaning the two enantiomers of lansoprazole are metabolized at different rates by these enzymes.[10][11][12]

The two principal metabolic reactions are:

-

5-Hydroxylation: This reaction is predominantly catalyzed by CYP2C19 , leading to the formation of 5-hydroxylansoprazole.[1][9][13] Studies have shown that CYP2C19 has a higher affinity for the (S)-enantiomer (this compound) for this pathway.[9][11][12] This is a critical point, as the genetic polymorphism of CYP2C19 can significantly impact the plasma concentrations and clearance of this compound.[1][13]

-

Sulfoxidation: This reaction is mainly mediated by CYP3A4 , which converts this compound to lansoprazole sulfone.[1][13][14] CYP3A4 preferentially metabolizes the (R)-enantiomer, but it is also a significant pathway for this compound.[10][11][12]

The interplay between these two enzymes dictates the overall metabolic clearance of the drug.

Caption: Metabolic pathways of this compound in HLM.

Experimental Design: A Self-Validating System

A robust experimental design is crucial for generating reliable and reproducible data. The following sections outline the core components and a workflow for studying this compound metabolism.

Key Reagents and Materials

-

Human Liver Microsomes (HLM): Pooled from multiple donors to average out inter-individual variability. Store at -80°C.[15]

-

This compound: High purity standard.

-

Cofactor System: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential to ensure a sustained supply of the necessary cofactor for CYP activity.[16][17]

-

Buffer: Potassium phosphate buffer (pH 7.4) to mimic physiological conditions.[16]

-

Positive Control Substrates: Known substrates for CYP2C19 (e.g., (S)-mephenytoin) and CYP3A4 (e.g., testosterone, midazolam) to validate microsomal activity.

-

Quenching Solution: Cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Analytical System: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) for sensitive and specific quantification of the parent drug and its metabolites.[18]

Experimental Workflow

The workflow for an in vitro metabolism assay is a multi-step process designed to ensure accuracy and minimize variability.

Caption: General workflow for an in vitro microsomal metabolism assay.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two fundamental assays in drug metabolism studies.

Protocol 1: Metabolic Stability Assay

This assay determines the rate at which this compound is consumed over time, which is used to calculate its intrinsic clearance (CLint).

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of this compound in HLM.

Methodology:

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.[15]

-

This compound Stock: Prepare a 10 mM stock in DMSO, then dilute to a working concentration (e.g., 100 µM) in buffer. The final organic solvent concentration in the incubation should be low (<0.5%) to avoid inhibiting enzyme activity.[4]

-

NADPH-Regenerating System Solution: Prepare a solution in phosphate buffer containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), MgCl2 (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL).[16]

-

-

Incubation Setup:

-

On ice, prepare master mixes for reactions. For a final volume of 200 µL:

-

150 µL Phosphate Buffer

-

20 µL HLM (final concentration 0.5 mg/mL)[19]

-

10 µL this compound (final concentration 1 µM)

-

-

Include a negative control without the NADPH-regenerating system.

-

-

Reaction:

-

Pre-incubate the HLM, buffer, and this compound mixture for 5 minutes at 37°C.[20]

-

Initiate the reaction by adding 20 µL of the NADPH-regenerating system solution.

-

At specified time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination:

-

Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

-

Vortex vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining percentage of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining of this compound versus time.

-

The slope of the linear portion of this plot equals the elimination rate constant (k).

-

Calculate half-life (t½) as: 0.693 / k.

-

Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL microsomal protein).

-

Protocol 2: Enzyme Kinetics (Michaelis-Menten)

This assay determines the kinetic parameters for the formation of this compound's major metabolites.

Objective: To determine the Km and Vmax for the formation of 5-hydroxylansoprazole and lansoprazole sulfone.

Methodology:

-

Reagent Preparation: Similar to the stability assay, but metabolite standards (5-hydroxylansoprazole, lansoprazole sulfone) are required for creating calibration curves.

-

Incubation Setup:

-

Prepare a series of incubations with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).[19] The range should bracket the expected Km value.

-

The incubation time and protein concentration must be optimized to ensure initial rate conditions (linear metabolite formation, <15-20% substrate turnover).[15]

-

-

Reaction and Termination:

-

Follow the same procedure as the stability assay (pre-incubation, initiation with NADPH, incubation at 37°C).

-

Terminate all reactions at a single, pre-determined time point (e.g., 10 minutes).

-

-

Analysis:

-

Analyze samples by LC-MS/MS. Quantify the amount of 5-hydroxylansoprazole and lansoprazole sulfone formed using calibration curves prepared with authentic standards.

-

-

Data Analysis:

-

Plot the reaction velocity (v, rate of metabolite formation in pmol/min/mg protein) against the substrate concentration ([S], this compound concentration in µM).

-

Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

-

This will yield the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Intrinsic clearance (CLint) for each pathway can be calculated as Vmax / Km.

-

Data Presentation and Interpretation

Quantitative data from enzyme kinetic studies should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Representative Enzyme Kinetic Parameters for this compound Metabolism

| Metabolic Pathway | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) (Vmax/Km) |

|---|---|---|---|---|

| 5-Hydroxylation | CYP2C19 | ~2.3[12] | - | ~179.6 (nmol p450)[12] |

| Sulfoxidation | CYP3A4 | - | - | ~76.5 (nmol p450)[12] |

Note: Data presented are illustrative and derived from literature values for (S)-lansoprazole.[12] Actual experimental results will vary. Vmax and CLint values from literature may be reported per nmol of P450 instead of per mg of microsomal protein and require conversion.

Interpretation:

-

A lower Km value indicates a higher affinity of the enzyme for the substrate. The data suggests CYP2C19 has a very high affinity for hydroxylating this compound.[12]

-

Vmax represents the maximum rate of the reaction at saturating substrate concentrations.

-

Intrinsic Clearance (CLint) is a crucial parameter that reflects the overall efficiency of the metabolic pathway at low, clinically relevant drug concentrations. It is a primary input for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters. The higher CLint for hydroxylation suggests it is a highly efficient clearance pathway for this compound.[11][12]

Conclusion and Future Directions

The in vitro metabolism of this compound in human liver microsomes is a stereoselective process dominated by CYP2C19-mediated hydroxylation and CYP3A4-mediated sulfoxidation.[10][11] Understanding these pathways and their kinetics is fundamental to predicting the drug's pharmacokinetic profile and its susceptibility to genetic polymorphisms and drug-drug interactions. The methodologies detailed in this guide provide a robust framework for conducting these critical preclinical studies. By adhering to principles of self-validating experimental design and precise analytical techniques, researchers can generate high-quality data to inform and de-risk the drug development process.

Future studies could involve using recombinant human CYP enzymes to confirm the specific contributions of each isoform and employing more complex models like cryopreserved human hepatocytes to investigate the interplay between Phase I and Phase II metabolism.

References

-

Katsuki, H., Hamada, A., Nakamura, C., Arimori, K., & Nakano, M. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 57(10), 709–715. [Link]

-

Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2002). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Xenobiotica, 32(8), 695–705. [Link]

-

PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

-

Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21-5. [Link]

-

Yasui-Furukori, N., et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 57(4), 468–474. [Link]

-

Miura, M., et al. (2002). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(8), 859-864. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

Obach, R. S. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 27(1), 113–118. [Link]

-

Kumar, S., & S, S. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

Pearce, R. E., Rodrigues, A. D., Goldstein, J. A., & Parkinson, A. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular Pharmacology, 47(6), 1157–1167. [Link]

-

Miura, M., Kagaya, H., Tada, H., Uno, T., Yasui-Furukori, N., Tateishi, T., & Suzuki, T. (2006). Intestinal CYP3A4 is not involved in the enantioselective disposition of lansoprazole. Xenobiotica, 36(1), 1–11. [Link]

-

Liu, Z. Q., et al. (2005). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Journal of Clinical Pharmacy and Therapeutics, 30(5), 487–492. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(1), 17–38. [Link]

-

Lima, J. J., et al. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1297–1311. [Link]

-